![molecular formula C8H8Cl2 B1618919 1,2-Dichloro-4-ethylbenzene CAS No. 6623-59-2](/img/structure/B1618919.png)
1,2-Dichloro-4-ethylbenzene
Overview
Description
1,2-Dichloro-4-ethylbenzene is a chemical compound with the molecular formula C8H8Cl2 . It has an average mass of 175.055 Da and a monoisotopic mass of 174.000305 Da . It is also known by other names such as 1,2-Dichlor-4-ethylbenzol in German, 1,2-Dichloro-4-éthylbenzène in French, and Benzene, 1,2-dichloro-4-ethyl- in ACD/Index Name .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms and one ethyl group . The exact positions of these substituents can be inferred from the name of the compound: the ethyl group is attached to the 4th carbon atom of the benzene ring, and the chlorine atoms are attached to the 1st and 2nd carbon atoms .Physical And Chemical Properties Analysis
This compound is a liquid . Its exact physical and chemical properties such as boiling point, melting point, density, solubility, and others are not provided in the search results.Scientific Research Applications
Catalytic Activity in Oxidative Decomposition
- Photocatalytic Oxidative Decomposition : A study explored the use of a dioxo-molybdenum(VI) complex anchored on TiO2 for the oxidative degradation of 1-chloro-4-ethylbenzene. This process showed catalytic activity under UV irradiation and in the presence of O2, leading to the formation of chlorobenzene and other compounds. It highlights a catalytic process with increasing product yield over time (Bakhtchadjian et al., 2011).
Synthesis Processes
- Catalytic Synthesis in a Tower Reactor : A study demonstrated the synthesis of 1,2-Dichloro-4-nitrobenzene, a related compound, using a specialized tower reactor. This method offered a higher yield compared to traditional flask reactor methods, showcasing an efficient approach to producing chlorinated benzene derivatives (L. Hui-ping, 2005).
Chemical Synthesis and Reactions
Synthesis of Dicyanobenzenes and Phthalocyanines : A study reported the synthesis of 4,5-Disubstituted 1,2-Dicyanobenzenes and related phthalocyanines from 4,5-dichloro-1,2-benzenedicarboxylic acid, demonstrating the versatility of chlorinated benzene derivatives in creating complex organic compounds (Wöhrle et al., 1993).
Poly(N,N′-dichloro-N-ethylbenzene-1,3-disulfonamide) Applications : This compound has been utilized as a reagent for the preparation of N, N-dichloroamines, nitriles, and aldehydes from primary amines, demonstrating its utility in organic synthesis and transformations (Ghorbani‐Vaghei & Veisi, 2009).
Molecular Dynamics and Structural Studies
- Molecular Dynamics Analysis : Research on ethylbenzene derivatives, including 1,2-diethylbenzene, involved studying the dynamics of ethyl groups using solid-state proton spin relaxation techniques. This provides insights into the molecular structure and behavior in various states (Beckmann et al., 1991).
properties
IUPAC Name |
1,2-dichloro-4-ethylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2/c1-2-6-3-4-7(9)8(10)5-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGWZWJDSQHXQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70288378 | |
Record name | 3,4-Dichloroethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6623-59-2 | |
Record name | 3,4-Dichloroethylbenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55516 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,4-Dichloroethylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70288378 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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